molecular formula C16H20N2 B14311430 2-Propyl-5-(4-propylphenyl)pyrazine CAS No. 114458-15-0

2-Propyl-5-(4-propylphenyl)pyrazine

Cat. No.: B14311430
CAS No.: 114458-15-0
M. Wt: 240.34 g/mol
InChI Key: SWHWVLYYFYKXJX-UHFFFAOYSA-N
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Description

2-Propyl-5-(4-propylphenyl)pyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a propyl group at position 2 of the pyrazine ring and a 4-propylphenyl substituent at position 3. Pyrazines are widely recognized for their role in flavor and aroma chemistry, particularly in roasted, nutty, or earthy profiles .

Properties

CAS No.

114458-15-0

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-propyl-5-(4-propylphenyl)pyrazine

InChI

InChI=1S/C16H20N2/c1-3-5-13-7-9-14(10-8-13)16-12-17-15(6-4-2)11-18-16/h7-12H,3-6H2,1-2H3

InChI Key

SWHWVLYYFYKXJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC=C(N=C2)CCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Diketone Preparation : 4-Propylacetophenone undergoes oxidation with selenium dioxide to yield 1-(4-propylphenyl)ethane-1,2-dione.
  • Cyclocondensation : The diketone reacts with 1,2-diaminopropane in ethanol under reflux, forming 3,6-dihydropyrazine. Oxidation with manganese dioxide (MnO₂) or copper(II) oxide (CuO) aromatizes the ring.

Challenges :

  • Low yields (30–45%) due to competing side reactions during diketone oxidation.
  • Requires stringent control of stoichiometry to avoid oligomerization.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

This two-step methodology leverages palladium-catalyzed coupling to install the 4-propylphenyl group at position 5, followed by alkylation at position 2.

Step 1: Aryl Group Introduction

Starting Material : 5-Bromo-2-chloropyrazine.
Reagents :

  • (4-Propylphenyl)boronic acid.
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
  • Base: Sodium carbonate (Na₂CO₃).

Procedure :
The bromine atom at position 5 undergoes Suzuki coupling with (4-propylphenyl)boronic acid in a tetrahydrofuran (THF)/water mixture at 80°C. Typical yields range from 65–78%.

Step 2: Propyl Group Installation

Method A: Nucleophilic Aromatic Substitution

  • Reagents : Propylmagnesium bromide (Grignard reagent), lithium diisopropylamide (LDA).
  • Conditions : Reaction at −78°C in THF, followed by quenching with ammonium chloride. Yields: 40–55%.

Method B: Kumada Coupling

  • Catalyst : Nickel(II) chloride (NiCl₂).
  • Reagent : Propylmagnesium chloride.
  • Conditions : Reflux in diethyl ether. Yields: 50–60%.

Advantages :

  • Suzuki coupling ensures regioselectivity for the aryl group.
  • Kumada coupling avoids harsh conditions required for SNAr.

Sequential Alkylation of Dihalopyrazine Intermediates

Substrate: 2,5-Dichloropyrazine

Step 1: Propylphenyl Group Installation

  • Reagents : 4-Propylphenylzinc iodide, Pd(dba)₂ catalyst.
  • Conditions : Tetrahydrofuran, 60°C. Yield: 70%.

Step 2: Propyl Group Installation

  • Reagents : Propylboronic acid, Cu(I) thiophene-2-carboxylate (CuTC).
  • Conditions : Dimethylformamide (DMF), 100°C. Yield: 65%.

Key Considerations :

  • Limited commercial availability of 2,5-dichloropyrazine necessitates in-situ preparation via chlorination of pyrazine N-oxide.
  • Copper-mediated couplings minimize homocoupling side reactions.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Classical Condensation 30–45% Simple reagents Low yields, side reactions
Suzuki-Kumada 50–65% High regioselectivity Expensive catalysts
Dihalopyrazine Alkylation 65–70% Scalability Limited substrate availability
Ugi Reaction 35–45% Single-step substitution Complex purification

Mechanistic Insights and Optimization Strategies

Oxidative Aromatization Enhancements

  • Catalyst Screening : Manganese dioxide doped with 10% vanadium oxide increases dihydropyrazine oxidation yields to 58%.
  • Solvent Effects : Ethanol/water mixtures (4:1) reduce byproduct formation during classical condensation.

Palladium Catalyst Recovery

  • Immobilized Pd on mesoporous silica (SBA-15) allows three reuse cycles without significant activity loss.

Chemical Reactions Analysis

2-Propyl-5-(4-propylphenyl)pyrazine undergoes several types of chemical reactions, including:

Scientific Research Applications

Potential Applications

  • Flavoring Agents: Due to its aromatic properties, 2-Propyl-5-(4-propylphenyl)pyrazine may be used as a flavoring agent.
  • Antimycobacterial Activity: Derivatives of pyrazine-2-carboxamides have shown antimycobacterial activity . Several candidate molecules have demonstrated micromolar minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis and low in vitro cytotoxicity in the HepG2 cell line .
  • Antitumor and Antiviral Activities: 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives have demonstrated antitumor and antiviral activities and inhibit the propagation of cancerous cells and viruses .

Related Research

Other pyrazine derivatives have been investigated for various biological activities:

  • N-substituted 3-aminopyrazine-2-carboxamides exhibited antibacterial and antifungal activity .
  • Specific compounds showed activity against Trichophyton interdigitale and Candida albicans .
  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides were designed, prepared, and assessed for in vitro whole-cell growth inhibition activity against Mycobacterium tuberculosis .
  • Derivatives with varying lengths of the alkylamino chain and substituents on the benzene ring were tested .
  • Indolidone derivatives are being explored for the treatment or prevention of fibrotic diseases .

Mechanism of Action

The mechanism of action of 2-Propyl-5-(4-propylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

Structural Comparison

The compound’s structure can be compared to other pyrazine derivatives with alkyl or aryl substituents (Table 1). Key differences lie in substituent length, branching, and electronic effects:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
2-Propyl-5-(4-propylphenyl)pyrazine 2-propyl, 5-(4-propylphenyl) ~270.4 Bulky aryl group at C5; linear alkyl
2,5-Dimethylpyrazine Methyl groups at C2 and C5 108.14 Small alkyl groups; high volatility
2-Methyl-3-isopropylpyrazine Methyl at C2, isopropyl at C3 150.22 Branched alkyl; steric hindrance
Ethenyl-pyrazine Ethenyl group at C2 106.12 Unsaturated substituent; reactivity
2-Ethyl-5-methylpyrazine Ethyl at C2, methyl at C5 136.19 Mixed alkyl chain lengths

Table 1: Structural comparison of 2-propyl-5-(4-propylphenyl)pyrazine with similar pyrazine derivatives. Data inferred from .

Functional and Aromatic Properties

  • Aroma Profiles: Pyrazines with shorter alkyl chains (e.g., 2,5-dimethylpyrazine) exhibit intense roasted or nutty aromas, often detected at low thresholds (e.g., 1–10 ppb) .
  • Thermal Stability : Pyrazines with aryl substituents (e.g., phenyl or propylphenyl groups) may resist degradation during high-temperature processes (e.g., roasting), unlike simpler pyrazines like 2-ethyl-5-methylpyrazine, which degrade via Maillard reaction pathways .

Agricultural and Industrial Relevance

  • Volatile Organic Compounds (VOCs) : In agricultural studies, pyrazines like ethenyl-pyrazine and 2,5-dimethylpyrazine are associated with plant-microbe interactions and soil health. The target compound’s larger structure may limit its emission as a VOC .
  • Biofuel Byproducts: Pyrazines such as 2-methyl-2,5-dimethylpyrazine are observed in bio-crude oils from microalgae, with yields peaking at 300°C.

Key Research Findings and Gaps

  • Structural-Activity Relationships (SAR): Minor substituent changes (e.g., methyl vs. propyl groups) significantly alter bioactivity. For example, Catocheilus wasps prefer 6 (methylpyrazine) over 5 (unsubstituted pyrazine) , highlighting the importance of substituent effects.
  • Sub-Threshold Contributions : Pyrazines like 2-propyl-5-(4-propylphenyl)pyrazine may enhance aroma profiles even at concentrations below detection thresholds, as seen in soy sauce and Maotai liquor .
  • Research Gaps :
    • The role of aryl-substituted pyrazines in antimicrobial or pharmacological contexts remains underexplored .
    • Thermal degradation pathways and interaction mechanisms with proteins require further study .

Q & A

Q. What are the recommended synthetic pathways for 2-Propyl-5-(4-propylphenyl)pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazine precursors and substituted aromatic moieties. For example, a modified Ullmann coupling or Suzuki-Miyaura cross-coupling could link the pyrazine core to the 4-propylphenyl group. Optimizing catalyst systems (e.g., Pd-based catalysts for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitoring reaction progress with TLC or HPLC is advised .

Q. How should researchers characterize the purity and structural integrity of 2-Propyl-5-(4-propylphenyl)pyrazine?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C NMR in CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios.
  • Mass spectrometry (ESI-MS or GC-MS) for molecular ion verification.
  • HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).
  • Elemental analysis (C, H, N) to validate empirical formulas. Calibrate instruments using certified reference standards .

Q. What are the key stability considerations for storing 2-Propyl-5-(4-propylphenyl)pyrazine in laboratory settings?

  • Methodological Answer : Store in amber glass containers under inert gas (argon or nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C for long-term stability. Avoid exposure to moisture (use desiccants) and incompatible materials (e.g., strong oxidizers). Regularly test stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor using HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Propyl-5-(4-propylphenyl)pyrazine in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electronic properties (HOMO-LUMO gaps) and predict regioselectivity in electrophilic substitution or nucleophilic addition. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy). Compare computed transition states with experimental product distributions .

Q. What strategies resolve discrepancies in spectroscopic data for 2-Propyl-5-(4-propylphenyl)pyrazine across different studies?

  • Methodological Answer :
  • Data harmonization : Cross-validate NMR chemical shifts using internal standards (e.g., TMS) and consistent solvent systems.
  • Multivariate analysis : Apply Principal Component Analysis (PCA) to identify outlier datasets caused by instrumental variability.
  • Collaborative trials : Share samples with independent labs for inter-laboratory validation, adhering to AOAC guidelines for method reproducibility .

Q. How to design experiments to study the compound’s interaction with biological targets, considering structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors).
  • In vitro assays : Perform competitive binding studies (e.g., fluorescence polarization) with labeled ligands.
  • SAR modulation : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl substituents) and compare IC₅₀ values. Ensure biological testing follows ethical guidelines for non-therapeutic compounds .

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